REACTION_SMILES
|
[CH2:22]1[CH2:23][CH2:24][NH:25][CH2:26][CH2:27]1.[Cl:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[n:13][c:14]3[n:15]([cH:16][cH:17][c:18]([CH3:20])[cH:19]3)[cH:21]2)[cH:10][cH:11]1>>[CH2:2]([CH2:3][CH2:4][O:5][c:6]1[cH:7][cH:8][c:9](-[c:12]2[n:13][c:14]3[n:15]([cH:16][cH:17][c:18]([CH3:20])[cH:19]3)[cH:21]2)[cH:10][cH:11]1)[N:25]1[CH2:24][CH2:23][CH2:22][CH2:27][CH2:26]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCNCC1
|
Name
|
Cc1ccn2cc(-c3ccc(OCCCCl)cc3)nc2c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccn2cc(-c3ccc(OCCCCl)cc3)nc2c1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccn2cc(-c3ccc(OCCCN4CCCCC4)cc3)nc2c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |